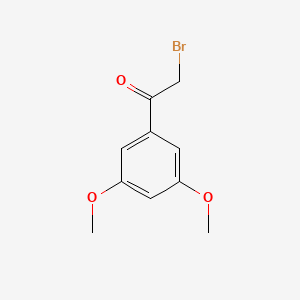

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

CAS No.: 50841-50-4

Cat. No.: VC2337502

Molecular Formula: C10H11BrO3

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50841-50-4 |

|---|---|

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.1 g/mol |

| IUPAC Name | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C10H11BrO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3 |

| Standard InChI Key | JUJBYPJUERJZQP-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)CBr)OC |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)CBr)OC |

Introduction

Chemical Identity and Basic Properties

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, with the CAS registry number 50841-50-4, is an organobromide compound characterized by a bromine-substituted ethanone group attached to a dimethoxyphenyl ring. The compound is structurally distinguished by its 3,5-dimethoxy substitution pattern on the phenyl ring, which influences its reactivity and applications in organic synthesis. This particular substitution pattern provides the molecule with specific electronic properties that make it useful as a synthetic intermediate .

The compound is also known by several synonyms, including 3,5-dimethoxy bromoacetophenone and 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one, which are commonly used in scientific literature and chemical catalogs. The systematic IUPAC nomenclature appropriately describes its structural components, reflecting the presence of the bromine atom at the second carbon position of the ethanone group .

Molecular Characteristics

The molecular formula of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is C₁₀H₁₁BrO₃, with a corresponding molecular weight of 259.1 g/mol. The compound contains a single bromine atom, three oxygen atoms (two as part of methoxy groups and one as part of the ketone functionality), and a carbon skeleton comprising ten carbon atoms. The presence of these functional groups contributes to its chemical behavior and reactivity patterns .

Physical Properties

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone presents as a light yellow solid under standard conditions. It possesses specific physical characteristics that are important for its handling, storage, and application in laboratory and industrial settings. The physical state of the compound facilitates its use in various synthetic protocols and ensures appropriate stability during storage under recommended conditions .

The following table summarizes the key physical properties of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone:

| Property | Value |

|---|---|

| Physical State | Light yellow solid |

| Molecular Weight | 259.1 g/mol |

| Density | 1.422 g/cm³ |

| Boiling Point | 319.5°C at 760 mmHg |

| Refractive Index | 1.542 |

| Flash Point | 147°C |

| Vapor Pressure | 0.000338 mmHg at 25°C |

These physical characteristics provide valuable information for researchers and chemists working with this compound, enabling proper handling procedures and experimental design considerations .

Structural Features and Chemical Reactivity

The chemical structure of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone features a central phenyl ring with methoxy groups at the 3 and 5 positions, creating a symmetrical substitution pattern. The ethanone group is attached to the phenyl ring, with a bromine atom positioned at the terminal carbon of this group. This arrangement of functional groups contributes significantly to the compound's reactivity profile and synthetic utility .

Functional Group Analysis

The key functional groups in 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone include:

-

The ketone group (C=O), which serves as an electrophilic center for nucleophilic addition reactions

-

The α-bromoketone moiety (−C(O)CH₂Br), which is highly reactive toward nucleophiles due to the leaving group capability of bromine

-

The methoxy groups (−OCH₃) at positions 3 and 5, which contribute electron density to the aromatic ring through resonance effects

These functional elements work in concert to determine the compound's chemical behavior and provide multiple sites for potential chemical transformations. The α-bromoketone functionality, in particular, renders the compound highly suitable for diverse synthetic applications, including heterocycle formation and carbon-carbon bond-forming reactions .

Synthesis Methodologies

The synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone has been well-documented in the chemical literature, with various approaches optimized for yield, purity, and scalability. The most common synthetic route involves the bromination of 3,5-dimethoxyacetophenone, a relatively straightforward transformation that can be accomplished under various reaction conditions .

Synthesis from 3,5-Dimethoxyacetophenone

The primary synthetic pathway for 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone employs 3,5-dimethoxyacetophenone as the starting material, with tetrabutylammonium tribromide serving as the brominating agent. This method is particularly advantageous due to its high yield, mild reaction conditions, and relatively simple purification process .

A detailed synthetic procedure involves the following steps:

-

Addition of 100g of 3,5-dimethoxyacetophenone (0.55 mol) to a mixture of 300 mL tetrahydrofuran and 100 mL methanol in a three-necked flask

-

Addition of 294g (0.61 mol) of tetrabutylammonium tribromide to the reaction mixture

-

Stirring the reaction at room temperature for approximately 2 hours

-

Addition of 1L isopropanol and 1L purified water to the reaction system after completion

-

Crystallization in an ice-water bath for 2 hours, followed by filtration under reduced pressure

-

Air-drying the filter cake at 50°C for 8 hours

This procedure typically yields approximately 129g of light yellow solid product, representing a 90% molar yield based on the starting material. The high efficiency of this synthetic approach makes it suitable for both laboratory-scale preparations and potential industrial applications .

Reaction Mechanism

The bromination of 3,5-dimethoxyacetophenone proceeds through an α-bromination mechanism, where the enol or enolate form of the ketone undergoes electrophilic attack by the bromine species. The reaction is facilitated by the electronic effects of the methoxy substituents on the phenyl ring, which influence the acidity of the α-hydrogens through resonance effects. The tetrabutylammonium tribromide serves as a mild and selective brominating agent, providing good control over the reaction and minimizing side products .

| Manufacturer | Product Number | Product Description | Packaging | Price (USD) |

|---|---|---|---|---|

| American Custom Chemicals Corporation | HCH0018458 | 2-BROMO-1-(3,5-DIMETHOXYPHENYL)ETHANONE 95.00% | 5G | $2,007.11 |

| Labseeker | SC-90085 | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone 95 | 5g | $2,133.00 |

Applications in Organic Synthesis

The primary value of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone lies in its utility as a versatile intermediate in organic synthesis. The α-bromoketone functionality makes it particularly valuable for constructing diverse molecular frameworks through various transformation pathways .

Heterocycle Synthesis

One of the most significant applications of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is in the synthesis of heterocyclic compounds. The α-bromoketone moiety readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of nitrogen, sulfur, and oxygen-containing heterocycles, respectively. These heterocyclic systems often serve as core structures in pharmaceutically relevant compounds and other bioactive molecules .

Building Block in Complex Molecule Synthesis

The compound also functions as an important building block in the synthesis of more complex molecular architectures. The presence of the bromine atom provides an excellent leaving group for displacement reactions, while the ketone functionality offers opportunities for further transformations such as reductions, condensations, and additions. These characteristics make 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone particularly valuable in multi-step synthetic sequences aimed at constructing structurally intricate molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume